[2-(2,6-Dimethylmorpholin-4-yl)ethyl](methyl)amine
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Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)ethylamine: is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an ethylamine chain substituted with a methyl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethylamine typically involves the reaction of 2,6-dimethylmorpholine with ethylamine in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of 2-(2,6-Dimethylmorpholin-4-yl)ethylamine may involve large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as distillation and chromatography , ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(2,6-Dimethylmorpholin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems . It can be used as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine: In medicinal chemistry, 2-(2,6-Dimethylmorpholin-4-yl)ethylamine is explored for its potential therapeutic properties . Researchers investigate its activity against various biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethylamine involves its interaction with specific molecular targets . The morpholine ring and ethylamine chain allow it to bind to enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-(2,6-Dimethylmorpholin-4-yl)ethylamine is unique due to its specific substitution pattern on the morpholine ring and the presence of a methyl group on the ethylamine chain . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMKCCLXWJERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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